molecular formula C13H30ClN3O2S B7643564 4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride

货号 B7643564
分子量: 327.92 g/mol
InChI 键: FINIDZPLNGJFBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in B-cell receptor (BCR) signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BCR signaling, this compound induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) lymphomas.

实验室实验的优点和局限性

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride has several advantages for laboratory experiments, including its potent and selective inhibition of BTK, its activity against BTK mutants, and its favorable pharmacokinetic profile. However, this compound may have limitations in certain experimental settings, such as in vitro assays that do not fully recapitulate the tumor microenvironment or in vivo models that do not accurately reflect human disease.

未来方向

There are several potential future directions for the development of 4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride and other BTK inhibitors. These include the evaluation of this compound in combination with other therapies, such as immunomodulators or checkpoint inhibitors, the development of biomarkers to identify patients most likely to benefit from BTK inhibition, and the exploration of BTK inhibition in other disease settings, such as autoimmune disorders or solid tumors. Additionally, the development of next-generation BTK inhibitors with improved pharmacokinetics or activity against BTK mutants may further improve the therapeutic potential of this class of drugs.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical models of B-cell malignancies. Its favorable pharmacokinetic profile and activity against BTK mutants make it an attractive candidate for further clinical development. Further research is needed to fully understand the potential of this compound and other BTK inhibitors in the treatment of B-cell malignancies and other diseases.

合成方法

The synthesis of 4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride involves several steps, including the preparation of the piperidine intermediate, the introduction of the tert-butyl group, and the sulfonamide formation. The final product is obtained as a hydrochloride salt. The detailed synthesis method and chemical structure of this compound can be found in the literature.

科学研究应用

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies. This compound has also shown activity against BTK mutants that are resistant to other BTK inhibitors.

属性

IUPAC Name

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3O2S.ClH/c1-13(2,3)12-6-10-16(11-7-12)19(17,18)15-9-5-8-14-4;/h12,14-15H,5-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINIDZPLNGJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)S(=O)(=O)NCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。